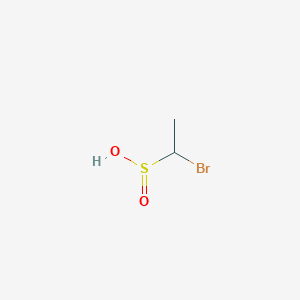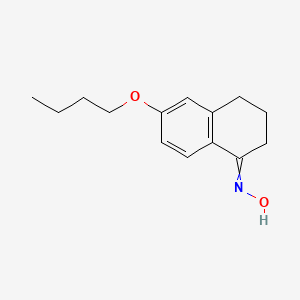![molecular formula C23H24N2O2 B14483060 Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- CAS No. 65953-58-4](/img/structure/B14483060.png)
Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- is a complex organic compound characterized by the presence of phenolic and imidazolidine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- typically involves the reaction of phenolic compounds with imidazolidine derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of nucleophilic aromatic substitution reactions, where the phenolic group reacts with an imidazolidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: Both the phenolic and imidazolidine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically results in the formation of quinones, while substitution reactions can lead to various substituted phenolic or imidazolidine derivatives .
Applications De Recherche Scientifique
Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes or receptors, while the imidazolidine ring can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: Another phenolic compound with a triazole ring instead of an imidazolidine ring.
Phenol, 2,2’-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-: A phenolic compound with benzotriazole groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
65953-58-4 |
|---|---|
Formule moléculaire |
C23H24N2O2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-[[3-[(2-hydroxyphenyl)methyl]-2-phenylimidazolidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C23H24N2O2/c26-21-12-6-4-10-19(21)16-24-14-15-25(17-20-11-5-7-13-22(20)27)23(24)18-8-2-1-3-9-18/h1-13,23,26-27H,14-17H2 |
Clé InChI |
WAYSQYILMUUVIY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CC=C3)CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



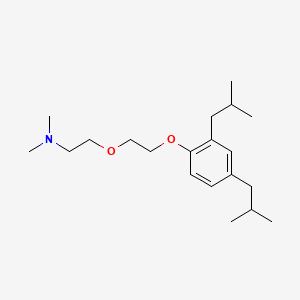
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
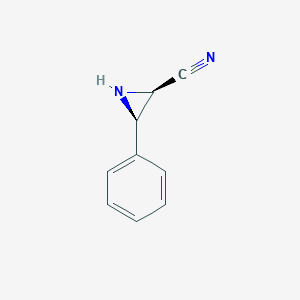
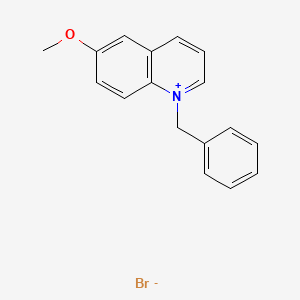
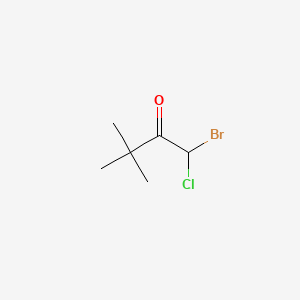
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
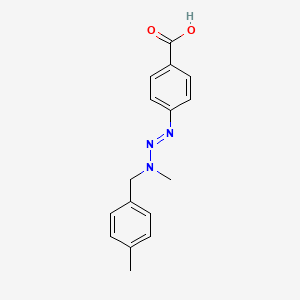
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
